molecular formula C10H14N2Na4O9 B151916 Ethylenediaminetetraacetic acid tetrasodium salt hydrate CAS No. 194491-31-1

Ethylenediaminetetraacetic acid tetrasodium salt hydrate

Cat. No. B151916
M. Wt: 398.19 g/mol
InChI Key: GXFFSKMBMYHTAE-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA·Na4) is a chelating agent that has the ability to bind to metal ions, which can affect the solubility and reactivity of the ions. It is commonly used in various applications, including medical treatments for heavy metal poisoning, as an anticoagulant in blood samples, and in the dissolution of calcium-containing renal calculi.

Synthesis Analysis

The synthesis of ethylenediaminetetraacetic acid disodium salt nanoparticles has been demonstrated within a lamellar liquid crystal system. By incorporating a 3 wt% aqueous solution of the disodium salt into the lamellar liquid crystal of the Triton X-100/n-C10H21OH/H2O system, nanoparticles with a size of approximately 5-6 nm and a relatively narrow distribution were produced . This innovative approach to nanoparticle synthesis could have implications for the production of EDTA·Na4 and its applications in various fields.

Molecular Structure Analysis

The molecular structure of EDTA·Na4 is characterized by its ability to form supramolecular aggregates, which are influenced by the pH of the solution. These aggregates have been observed to change in the ultraviolet region, particularly between pH 4 and 8, which corresponds to the deprotonation of the third ionizable group with a pK of 6.2 . The formation of these aggregates is reversible and is contingent upon the addition or removal of a single proton equivalent.

Chemical Reactions Analysis

EDTA·Na4 is known for its role in dissolving renal calculi, especially those containing calcium. The dissolution process has been studied using polarizing microscopy and scanning electron microscopy, revealing that EDTA·Na4 has a significant dissolving effect on struvite calculi. The presence of trypsin was found to accelerate the dissolving effect of EDTA·Na4 on the surface of the calculi, suggesting that while trypsin does not dissolve the calculi directly, it aids in the permeation of the solution into the calculi .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDTA·Na4 are influenced by its pH-dependent behavior. The formation of supramolecular aggregates, as suggested by size-exclusion chromatography, dialysis, and cryo-electron microscopy, indicates that the molecular weight of these aggregates ranges from 10,000 to 15,000 . Additionally, the presence of EDTA disodium salt nanoparticles within a lamellar liquid crystal has been shown to improve the lubrication properties of the system, which could have practical applications in industrial lubrication .

Scientific Research Applications

Renal Calculi Dissolution

Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA) has been studied for its potential in dissolving renal calculi, especially those containing calcium. Research indicates that EDTA can significantly affect the solubility of the crystalline components in struvite calculi. Trypsin, when used in conjunction with EDTA, can enhance the dissolving effect on struvite and calcium oxalate calculi (Kuwahara et al., 1978).

Mutagenic Potency Assessment

Studies have been conducted to assess the mutagenic potency of EDTA disodium salt in mice. The research focused on the potential induction of bone marrow micronuclei, dominant lethal mutations, and sperm-head abnormalities. Despite the observed dose-dependent increase in micronucleated polychromatic erythrocytes, EDTA did not produce significant alterations in testicular or epididymal weights and histology, nor did it significantly increase the incidence of sperm-head abnormalities or post-implantation embryonic deaths (Muralidhara & Narasimhamurthy, 1991).

pH-dependent Supramolecular Aggregates

EDTA tetrasodium salt hydrate has demonstrated pH-dependent changes in optical density, indicating the formation of supramolecular aggregates. This property is crucial for various scientific applications, and the molecular weight and structural details of these aggregates have been thoroughly studied (Müller & Haeberli, 1994).

Solubility in Supercritical Carbon Dioxide

The solubility of antioxidants like EDTA disodium salt hydrate in supercritical carbon dioxide has been measured and correlated, providing valuable insights for industrial applications and scientific research. Semiempirical equations were applied to find the correlated relationship of the experimental data (Wang & Wu, 2016).

Endodontics and Dentistry

EDTA is widely recognized for its use in endodontics and dentistry, especially due to its ability to bind and chelate metals. It interacts with calcium ions in dentine, forming soluble calcium chelates, which is a critical aspect of its application in dental procedures (Mohammadi et al., 2013).

Safety And Hazards

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is harmful if swallowed or inhaled . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes . Remove contact lenses, if present and easy to do .

properties

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFSKMBMYHTAE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminetetraacetic acid tetrasodium salt hydrate

CAS RN

194491-31-1
Record name Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
S Nave, J Eastoe, J Penfold - Langmuir, 2000 - ACS Publications
… isotherm being determined, measurements were carried out at a constant surfactant concentration using EDTA (Sigma, 99.5%, ethylenediaminetetraacetic acid tetrasodium salt hydrate) …
Number of citations: 202 pubs.acs.org
G González, JC De la Cal, JM Asua - Colloids and Surfaces A …, 2011 - Elsevier
… Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA, chelating agent which suppresses the effect of the inhibitor) was supplied by Dow Chemical and used without further …
Number of citations: 12 www.sciencedirect.com
JV Moore, D Kim, NJ Irwin, JD Rimer, CP McCoy - RSC advances, 2023 - pubs.rsc.org
… 1 Chemical structure of ethylenediaminetetraacetic acid tetrasodium salt hydrate (tEDTA). … Ethylenediaminetetraacetic acid tetrasodium salt hydrate (≥99.0%) (tEDTA), calcium chloride …
Number of citations: 9 pubs.rsc.org
A Czajka, C Hill, J Peach, JC Pegg, I Grillo… - Physical chemistry …, 2017 - pubs.rsc.org
… Prior to the surface tension isotherm being determined, the appropriate amount of EDTA (ethylenediaminetetraacetic acid tetrasodium salt hydrate) must be determined individually for …
Number of citations: 17 pubs.rsc.org
Z Zhang, Y Xu, T Zhu, Z Sang, X Guo, Y Sun… - … in Bioengineering and …, 2023 - frontiersin.org
… acid manganese disodium salt hydrate (NaMnEDTA), o-phenylenediamine (OPD), methylene blue (MB) and ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTANa) were …
Number of citations: 5 www.frontiersin.org
G González, JC De la Cal, JM Asua - Chemical Engineering Journal, 2010 - Elsevier
… Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA, chelating agent which suppresses the effect of the inhibitors contained in the monomers) was supplied by Dow …
Number of citations: 13 www.sciencedirect.com
K He, Y Hu, ZX Low, R Wang, F Wang, H Ma… - Journal of Materials …, 2022 - pubs.rsc.org
… cobalt(II) nitrate hexahydrate (Co(NO 3 ) 2 ·6H 2 O, 98% purity), nickel(II) nitrate hexahydrate (Ni(NO 3 ) 2 ·6H 2 O, 97% purity), ethylenediaminetetraacetic acid tetrasodium salt hydrate (…
Number of citations: 3 pubs.rsc.org
G Gonzalez, JM Ugalde, JC de la Cal… - Macromolecular rapid …, 2009 - Wiley Online Library
… Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA, chelating agent which suppresses the effect of the inhibitor) was supplied by Dow Chemical and used without further …
Number of citations: 11 onlinelibrary.wiley.com
YJ Park, J Hyun Kim - Journal of dispersion science and …, 2003 - Taylor & Francis
The film formation and crosslinking of complementary reactive nanoparticle blends of acetoacetoxy (or acetoacetamido) functional particles with isocyanate functional particles were …
Number of citations: 4 www.tandfonline.com
S Nave, A Paul, J Eastoe, AR Pitt, RK Heenan - Langmuir, 2005 - ACS Publications
… the adsorption isotherm, measurements were carried out at a constant surfactant concentration using EDTA (Sigma, 99.5% ethylenediaminetetraacetic acid tetrasodium salt hydrate) to …
Number of citations: 53 pubs.acs.org

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